molecular formula C7H10BrN B13470095 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile, Mixture of diastereomers

1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile, Mixture of diastereomers

Cat. No.: B13470095
M. Wt: 188.06 g/mol
InChI Key: RPPFKAJFEMVKQQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile, a mixture of diastereomers, is an organic compound with the molecular formula C7H11BrN. This compound is characterized by the presence of a bromomethyl group and a nitrile group attached to a cyclobutane ring. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile typically involves the bromination of 3-methylcyclobutane-1-carbonitrile. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-methylcyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-2-methylcyclobutane-1-carbonitrile: Similar structure but with the methyl group at a different position on the cyclobutane ring.

Uniqueness

1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile is unique due to its specific arrangement of functional groups and the presence of diastereomers. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(Bromomethyl)-3-methylcyclobutane-1-carbonitrile is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring substituted with a bromomethyl and a carbonitrile group. The presence of these functional groups contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that the biological activity of 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile may be attributed to several mechanisms, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some diastereomers have shown promise in inhibiting cancer cell proliferation in vitro.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The biological mechanisms through which 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile exerts its effects are still under investigation. However, it is hypothesized that:

  • The bromomethyl group may facilitate nucleophilic attacks, leading to the formation of reactive intermediates that can interact with biological macromolecules.
  • The carbonitrile group could play a role in binding to target proteins, influencing their activity.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Studies : A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various halogenated cyclobutane derivatives, including 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent .
  • Anticancer Research : Research presented at a medicinal chemistry conference highlighted the ability of certain diastereomers of this compound to induce apoptosis in human cancer cell lines. The study focused on the structure-activity relationship (SAR) and identified key structural features necessary for enhanced anticancer activity .
  • Enzyme Inhibition : A patent application described the use of cyclobutane derivatives as inhibitors for specific enzymes linked to inflammatory pathways. This research suggests that 1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile could be further explored for therapeutic applications in inflammatory diseases .

Data Tables

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria
Anticancer PotentialInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor for inflammatory enzymes

Properties

Molecular Formula

C7H10BrN

Molecular Weight

188.06 g/mol

IUPAC Name

1-(bromomethyl)-3-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C7H10BrN/c1-6-2-7(3-6,4-8)5-9/h6H,2-4H2,1H3

InChI Key

RPPFKAJFEMVKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CBr)C#N

Origin of Product

United States

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